molecular formula C23H23NO7 B11303412 (2S)-{[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid

(2S)-{[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11303412
M. Wt: 425.4 g/mol
InChI Key: AERCIJASRHZSIZ-IBGZPJMESA-N
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Description

2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives with enhanced biological activities .

Scientific Research Applications

2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic applications, including as an anticoagulant and in the treatment of various diseases.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-[3-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C23H23NO7/c1-13-15-9-11-17(29-2)21(30-3)20(15)31-23(28)16(13)10-12-18(25)24-19(22(26)27)14-7-5-4-6-8-14/h4-9,11,19H,10,12H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1

InChI Key

AERCIJASRHZSIZ-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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